molecular formula C11H15NO3S B2451287 N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide CAS No. 1858710-53-8

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2451287
CAS No.: 1858710-53-8
M. Wt: 241.31
InChI Key: GTIPFORGBOSOBY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 3-hydroxytetrahydrofuran moiety and a 4-methylthiophene moiety . These types of compounds are often used in scientific research, including drug synthesis, organic chemistry studies, and biomedical research.


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing tetrahydrofurans involve C-C bond formation via sp3 C-H functionalization of alkane feedstocks .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3-hydroxytetrahydrofuran moiety would contribute a cyclic ether structure, while the 4-methylthiophene moiety would contribute a heterocyclic aromatic ring .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the hydroxy group in the 3-hydroxytetrahydrofuran moiety could potentially participate in reactions such as esterification or ether formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxy group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

1. Biosensing Applications

  • Chiral poly(3,4-ethylenedioxythiophene) derivatives, including poly(N-(tert-butoxycarbonyl)-Lphenylalayl (3,4-ethylenedioxythiophene-2'-yl)methylamide) (PEDOT-Boc-L-Phe) and poly(L-phenylalayl (3,4-ethylenedioxythiophene-2'-yl)methylamide) (PEDOT-L-Phe), have been synthesized for biosensor applications. Covalent immobilization of ascorbate oxidase on these polymeric matrices has shown potential for ascorbic acid biosensing (Dong et al., 2016).

2. Antiviral and Antimicrobial Properties

  • Synthesized compounds, including those related to nitrothiophenes with basic or electrophilic substituents, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. They displayed activity against hypoxic mammalian cells and showed antiviral properties (Threadgill et al., 1991).
  • Additionally, studies on furan-substituted spirothiazolidinones have indicated potential anti-influenza virus activity. Compounds synthesized through condensation processes demonstrated significant antiviral properties (Apaydın et al., 2021).

3. Polymer Synthesis and Applications

  • The synthesis and reaction of N-substituted 2-iminotetrahydrofurans are explored for applications in polymer science. These compounds undergo ring-opening polymerization to form N-substituted polyamides, highlighting their potential in material science (Mukaiyama & Sato, 1963).
  • Chiral linear carboxamides, synthesized using nalidixic acid and amino acids, have been prepared and investigated for potential applications in pharmaceuticals and materials science (Khalifa et al., 2014).

4. Electrochromic Performances

  • Novel chiral L-leucine grafted PEDOT derivatives have been synthesized and demonstrated excellent electrochromic performances. These materials have potential applications in electrochromic devices, optical displays, and chiral recognition (Hu et al., 2014).

5. Synthetic Utility in Organic Chemistry

  • The utility of N-methoxy-N-methylamide, also known as Weinreb amide, in various synthetic endeavors is highlighted, including its use in heterocyclic chemistry and total synthesis. Its popularity in pharmaceutical industries is also noted (Balasubramaniam & Aidhen, 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical, it would interact with biological targets to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8-4-9(16-5-8)10(13)12-6-11(14)2-3-15-7-11/h4-5,14H,2-3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPFORGBOSOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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